molecular formula C14H13NO3 B7900508 4-Cyano-4-(3,4-methylenedioxyphenyl)cyclohexanone

4-Cyano-4-(3,4-methylenedioxyphenyl)cyclohexanone

Cat. No.: B7900508
M. Wt: 243.26 g/mol
InChI Key: UXUMSGREKPIVCL-UHFFFAOYSA-N
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Description

4-Cyano-4-(3,4-methylenedioxyphenyl)cyclohexanone is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of a cyano group (–CN) and a methylenedioxyphenyl group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-4-(3,4-methylenedioxyphenyl)cyclohexanone typically involves the following steps:

    Formation of the Cyclohexanone Ring: The cyclohexanone ring can be synthesized through the hydrogenation of phenol derivatives.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using cyanide salts.

    Attachment of the Methylenedioxyphenyl Group: This step involves the use of methylenedioxybenzene derivatives in a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-4-(3,4-methylenedioxyphenyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methylenedioxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Cyano-4-(3,4-methylenedioxyphenyl)cyclohexanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyano-4-(3,4-methylenedioxyphenyl)cyclohexanone involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methylenedioxyphenyl group can participate in aromatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-4-phenylcyclohexanone: Lacks the methylenedioxy group.

    4-Cyano-4-(3,4-dimethoxyphenyl)cyclohexanone: Contains dimethoxy groups instead of the methylenedioxy group.

Uniqueness

4-Cyano-4-(3,4-methylenedioxyphenyl)cyclohexanone is unique due to the presence of the methylenedioxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-oxocyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-8-14(5-3-11(16)4-6-14)10-1-2-12-13(7-10)18-9-17-12/h1-2,7H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUMSGREKPIVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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